Cas no 97-04-1 (3-Carboxy-4-chlorobenzenesulfonamide)

3-Carboxy-4-chlorobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,5-(aminosulfonyl)-2-chloro-
- Benzoicacid, 2-chloro-5-sulfamoyl- (7CI,8CI)
- 2-Chloro-5-aminosulfonylbenzoic acid
- 2-Chloro-5-sulfamoylbenzoic acid
- 3-Carboxy-4-chlorobenzenesulfonamide
- 5-(aminosulfonyl)-2-chlorobenzoic acid
- 2-Chlor-5-sulfamoylbenzoesaeure
- 2-Chlor-5-sulfamylbenzoesaeure
- 2-Chlor-6-sulfamoyl-benzoesaeure
- 2-chloro-5-sulfamoyl-benzoic acid
- 2-Chloro-5-sulphamoylbenzoic acid
- Benzoic acid,5-(aminosulfonyl)-2-chloro
- F84215
- FT-0631498
- chloro-5-sulfamoylbenzoic acid
- DTXSID2059144
- MFCD00036103
- EINECS 202-554-0
- 2-chloro-5-sulfamoylbenzoic acid, AldrichCPR
- SR-01000057735-1
- AKOS000145822
- 97-04-1
- Benzoic acid, 5-(aminosulfonyl)-2-chloro-
- 2-CHLORO-5-SULFAMOYLBENZOICACID
- Z53021520
- SCHEMBL1185864
- GS1159
- NS00040506
- SR-01000057735
- UNII-Q3HMU86N2T
- Q3HMU86N2T
- EN300-10798
- Oprea1_471321
- LWDSANAOYPHQAW-UHFFFAOYSA-N
- W-100121
- DB-020872
- 5-(Aminosulfonyl)-2-chlorobenzoic Acid; 2-Chloro-5-sulfamoylbenzoic Acid;
-
- MDL: MFCD00036103
- Inchi: InChI=1S/C7H6ClNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
- InChI Key: LWDSANAOYPHQAW-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)Cl
Computed Properties
- Exact Mass: 234.97100
- Monoisotopic Mass: 234.971
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 106A^2
Experimental Properties
- Density: 1.649
- Melting Point: 214-215°C
- Boiling Point: 478.7°Cat760mmHg
- Flash Point: 243.3°C
- PSA: 105.84000
- LogP: 2.46670
3-Carboxy-4-chlorobenzenesulfonamide Security Information
3-Carboxy-4-chlorobenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
3-Carboxy-4-chlorobenzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10798-0.25g |
2-chloro-5-sulfamoylbenzoic acid |
97-04-1 | 95% | 0.25g |
$105.0 | 2023-10-28 | |
Enamine | EN300-10798-0.05g |
2-chloro-5-sulfamoylbenzoic acid |
97-04-1 | 95% | 0.05g |
$46.0 | 2023-10-28 | |
Enamine | EN300-10798-2.5g |
2-chloro-5-sulfamoylbenzoic acid |
97-04-1 | 95% | 2.5g |
$558.0 | 2023-10-28 | |
TRC | C177825-50mg |
3-Carboxy-4-chlorobenzenesulfonamide |
97-04-1 | 50mg |
$ 115.00 | 2023-09-08 | ||
TRC | C177825-100mg |
3-Carboxy-4-chlorobenzenesulfonamide |
97-04-1 | 100mg |
$ 138.00 | 2023-09-08 | ||
TRC | C177825-500mg |
3-Carboxy-4-chlorobenzenesulfonamide |
97-04-1 | 500mg |
$ 724.00 | 2023-04-18 | ||
TRC | C177825-1g |
3-Carboxy-4-chlorobenzenesulfonamide |
97-04-1 | 1g |
$ 875.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533570-25g |
2-Chloro-5-sulfamoylbenzoic acid |
97-04-1 | 98% | 25g |
¥12118 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533570-1g |
2-Chloro-5-sulfamoylbenzoic acid |
97-04-1 | 98% | 1g |
¥2548 | 2023-04-12 | |
Enamine | EN300-10798-0.1g |
2-chloro-5-sulfamoylbenzoic acid |
97-04-1 | 95% | 0.1g |
$73.0 | 2023-10-28 |
3-Carboxy-4-chlorobenzenesulfonamide Related Literature
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Cai-Li Huang,Man-Jie He,Meng Huo,Lan Du,Cong Zhan,Cheng-Jie Fan,Ke-Ke Yang,In-Joo Chin,Yu-Zhong Wang Polym. Chem. 2013 4 3987
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2. Analysis of the proton magnetic resonance spectra of phenol and thiophenol and their methyl, silyl and germyl derivativesC. Glidewell,D. W. H. Rankin,G. M. Sheldrick Trans. Faraday Soc. 1969 65 2801
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Kodumuru Vishnumurthy,Tayur N. Guru Row,Kailasam Venkatesan Photochem. Photobiol. Sci. 2002 1 799
-
4. Analysis of the proton magnetic resonance spectra of phenol and thiophenol and their methyl, silyl and germyl derivativesC. Glidewell,D. W. H. Rankin,G. M. Sheldrick Trans. Faraday Soc. 1969 65 2801
-
John P. Canal,Michael Jennings,Glenn P. A. Yap,Roland K. Pomeroy Dalton Trans. 2008 1375
Additional information on 3-Carboxy-4-chlorobenzenesulfonamide
Professional Introduction to 3-Carboxy-4-chlorobenzenesulfonamide (CAS No. 97-04-1)
3-Carboxy-4-chlorobenzenesulfonamide (CAS No. 97-04-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, characterized by a benzenesulfonamide core with both a carboxylic acid group and a chloro substituent, exhibits distinct chemical reactivity that makes it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 3-Carboxy-4-chlorobenzenesulfonamide consists of a benzene ring substituted with a carboxy group at the 3-position and a chloro group at the 4-position, connected to a sulfonamide moiety. This arrangement imparts unique electronic and steric properties, making it an attractive candidate for various chemical transformations. The presence of both acidic and electrophilic functionalities allows for diverse synthetic pathways, including nucleophilic substitution, condensation reactions, and metal-catalyzed cross-coupling reactions.
In recent years, 3-Carboxy-4-chlorobenzenesulfonamide has been extensively studied for its potential role in medicinal chemistry. Its structural features suggest that it may serve as a key intermediate in the synthesis of biologically active compounds. For instance, the sulfonamide group is well-known for its role in drug design, often contributing to the binding affinity and metabolic stability of pharmaceutical agents. The carboxylic acid moiety can participate in hydrogen bonding interactions, enhancing the compound's solubility and bioavailability.
One of the most compelling aspects of 3-Carboxy-4-chlorobenzenesulfonamide is its versatility in chemical synthesis. Researchers have leveraged its reactivity to develop novel methodologies for constructing complex molecular architectures. For example, the chloro substituent can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups at specific positions on the benzene ring. This flexibility has been exploited in the synthesis of heterocyclic compounds, which are prevalent in many modern pharmaceuticals.
The compound's potential applications extend beyond synthetic chemistry into the realm of drug discovery. Preliminary studies have suggested that derivatives of 3-Carboxy-4-chlorobenzenesulfonamide may exhibit pharmacological activity across multiple therapeutic areas. These include anti-inflammatory, antimicrobial, and anticancer properties, although further research is necessary to fully elucidate its biological effects. The sulfonamide scaffold is particularly noteworthy, as it has been successfully incorporated into numerous drugs with proven efficacy.
The synthesis of 3-Carboxy-4-chlorobenzenesulfonamide itself is an intriguing process that highlights modern synthetic techniques. Traditional methods often involve multi-step sequences starting from readily available aromatic precursors. However, recent advances in catalytic processes have enabled more efficient routes to this compound. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the chloro and carboxy groups with high precision and yield.
The industrial relevance of 3-Carboxy-4-chlorobenzenesulfonamide is further underscored by its role in producing high-value chemicals used in pharmaceutical manufacturing. Its derivatives are being explored as building blocks for more complex molecules, demonstrating its importance as a raw material in drug development pipelines. As the demand for targeted therapies grows, compounds like this continue to play a crucial role in bridging the gap between laboratory research and clinical applications.
The environmental impact of synthesizing and utilizing 3-Carboxy-4-chlorobenzenesulfonamide is also a consideration that merits discussion. Modern synthetic strategies emphasize green chemistry principles to minimize waste and reduce energy consumption. Techniques such as flow chemistry and solvent-free reactions are being adopted to make the production process more sustainable while maintaining high yields and purity standards.
In conclusion, 3-Carboxy-4-chlorobenzenesulfonamide (CAS No. 97-04-1) represents a fascinating compound with broad applications in pharmaceutical chemistry and chemical synthesis. Its unique structural features offer opportunities for innovative drug design and industrial chemical production. As research progresses, we can expect to see more derivatives of this compound making their way into clinical trials and commercial products, further solidifying its importance in modern science.
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